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For Researchers, Scientists, and Drug Development Professionals

Introduction
Antiviral agent 55, also identified as Compound 95, is a novel prodrug of the nucleotide

reverse transcriptase inhibitor (NRTI) tenofovir. Specifically, it is a tetradecanoyl conjugate of

tenofovir alafenamide (TAF). This modification is designed to enhance the lipophilicity of the

parent compound, potentially leading to improved cellular permeability and pharmacokinetic

properties. As a derivative of tenofovir, a cornerstone in the treatment of Human

Immunodeficiency Virus (HIV), Compound 95 is an inhibitor of both HIV-1 and HIV-2. This

document provides a comprehensive overview of the discovery, synthesis, mechanism of

action, and antiviral activity of this promising agent.

Discovery and Rationale
The discovery of Antiviral agent 55 is rooted in the ongoing effort to optimize the therapeutic

profile of tenofovir. Tenofovir itself has poor oral bioavailability. To overcome this, prodrugs such

as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) were developed. TAF

exhibits greater plasma stability and more efficient delivery of tenofovir into target cells

compared to TDF, resulting in higher intracellular concentrations of the active diphosphate

metabolite at a lower dose.

The rationale behind the development of Compound 95 was to further enhance the drug-like

properties of TAF by conjugating it with a fatty acid, specifically the 14-carbon tetradecanoyl
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(myristoyl) group. This lipophilic tail is intended to improve the molecule's ability to cross cell

membranes, potentially leading to increased intracellular drug accumulation and enhanced

antiviral potency.

Synthesis of Antiviral Agent 55 (Compound 95)
The synthesis of Antiviral agent 55 involves the acylation of the amino group of the L-alanine

isopropyl ester moiety of tenofovir alafenamide (TAF).

General Synthetic Scheme:
The synthesis is achieved through the reaction of tenofovir alafenamide (TAF) with myristoyl

chloride in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine

(DIPEA), in an aprotic solvent like dimethylformamide (DMF).

A more detailed, step-by-step experimental protocol is provided below.

Quantitative Antiviral Data
The antiviral activity of Compound 95 has been evaluated in vitro against HIV-1. The available

data demonstrates its potent inhibitory effects on viral replication.
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Compound
Concentration

(ng/mL)

HIV Inhibition

(%)

Molar

Concentration

(µM)

Reference

Antiviral agent 55

(Compound 95)
100 99.6 0.145 [1]

Antiviral agent 55

(Compound 95)
10 98.4 0.0145 [1]

Antiviral agent 55

(Compound 95)
1 70.9 0.00145 [1]

Antiviral agent 55

(Compound 95)
0.1 33 0.000145 [1]

Tenofovir

Alafenamide

(TAF)

100 >99 0.210 [1]

Tenofovir

Alafenamide

(TAF)

10 91.7 0.021 [1]

Tenofovir

Alafenamide

(TAF)

1 60.4 0.0021 [1]

Tenofovir

Alafenamide

(TAF)

0.1 27.9 0.00021 [1]

Note: Further studies are required to determine the precise IC50, EC50, and CC50 values for a

comprehensive assessment of potency and cytotoxicity.

Mechanism of Action and Signaling Pathway
The mechanism of action of Antiviral agent 55 is contingent on its intracellular conversion to

the active antiviral agent, tenofovir diphosphate.
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Intracellular Activation Pathway:
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Intracellular activation and mechanism of action of Antiviral Agent 55.

Once inside the target cell, the tetradecanoyl group of Compound 95 is likely cleaved by

cellular esterases to release TAF. TAF is then hydrolyzed by cathepsin A to tenofovir.

Subsequently, tenofovir is phosphorylated by cellular kinases to its active diphosphate form,

tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of HIV reverse

transcriptase and, upon incorporation into the growing viral DNA chain, causes chain

termination, thus halting viral replication.

Experimental Protocols
Synthesis of Antiviral agent 55 (Compound 95)
Materials:

Tenofovir Alafenamide (TAF)

Myristoyl chloride

N,N-diisopropylethylamine (DIPEA)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate

Hexane
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Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a solution of Tenofovir Alafenamide (TAF) (1.0 eq) in anhydrous DMF, add N,N-

diisopropylethylamine (DIPEA) (1.5 eq).

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add myristoyl chloride (1.2 eq) dropwise to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a gradient of hexane and

ethyl acetate to afford Antiviral agent 55 (Compound 95) as a solid.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its

identity and purity.

In Vitro Anti-HIV Activity Assay (Single-Round Infection
Assay)
This protocol is based on the use of TZM-bl reporter cells, which express CD4, CCR5, and

CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the
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HIV-1 LTR.

Materials:

TZM-bl cells

HEK293T cells

HIV-1 Env-pseudotyped virus stock

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

DEAE-Dextran

Luciferase assay reagent

96-well cell culture plates

Luminometer

Experimental Workflow:
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Start
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Add drug dilutions to the cells
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End
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Workflow for the in vitro anti-HIV activity assay.
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Procedure:

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in

DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate overnight at 37°C

in a 5% CO₂ incubator.

Compound Preparation: Prepare serial dilutions of Antiviral agent 55 in culture medium.

Include a positive control (e.g., TAF) and a no-drug control.

Drug Treatment: Remove the culture medium from the cells and add the prepared drug

dilutions to the respective wells.

Virus Infection: Add HIV-1 Env-pseudotyped virus to each well in the presence of DEAE-

Dextran to enhance infection.

Incubation: Incubate the plates for 48 hours at 37°C.

Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the

luciferase activity using a commercial luciferase assay system according to the

manufacturer's instructions.

Data Analysis: Calculate the percentage of viral inhibition for each drug concentration

relative to the no-drug control.

Conclusion
Antiviral agent 55 (Compound 95) represents a rational design approach to enhance the

properties of the potent anti-HIV drug tenofovir alafenamide. By conjugating a lipophilic fatty

acid, this novel prodrug demonstrates significant in vitro activity against HIV-1. The detailed

synthetic and experimental protocols provided in this guide, along with the elucidation of its

mechanism of action, offer a valuable resource for researchers in the field of antiviral drug

discovery and development. Further investigation into its pharmacokinetic profile, cytotoxicity,

and in vivo efficacy is warranted to fully assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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